molecular formula C23H28N4O2 B1678268 Pac-1 CAS No. 315183-21-2

Pac-1

Número de catálogo B1678268
Número CAS: 315183-21-2
Peso molecular: 392.5 g/mol
Clave InChI: YQNRVGJCPCNMKT-LFVJCYFKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PAC-1, or Procaspase-activating compound 1, is an ortho-hydroxy N-acyl hydrazine compound . It is cytotoxic to a variety of cancer cells, such as lymphoma, leukemia, breast carcinoma, and glioblastoma . High doses of PAC-1 can promote neuroexcitation .


Synthesis Analysis

A novel series of first procaspase activating compound (PAC-1) analogues was designed, synthesized, and evaluated for antitumor activity . The structures of all the compounds were confirmed by 1H NMR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular formula of PAC-1 is C23H28N4O2 . Its average mass is 392.494 Da and its monoisotopic mass is 392.221222 Da .


Chemical Reactions Analysis

While specific chemical reactions involving PAC-1 are not detailed in the search results, it’s known that PAC-1 is used in coagulation processes .


Physical And Chemical Properties Analysis

PAC-1 has a molecular weight of 392.5 . It is soluble in DMSO at 48 mg/mL . The recommended storage conditions are -20°C for the powder form and -80°C for the solvent form .

Aplicaciones Científicas De Investigación

Summary of the Application

PAC-1 is a procaspase-activating compound that directly activates procaspase-3 (PC-3), inducing apoptosis in cancer cells .

Methods of Application

In a phase I clinical trial, PAC-1 was administered orally at seven dose levels on days 1–21 of a 28-day cycle . The maximum tolerated dose was established as 750 mg/day .

Results or Outcomes

The trial enrolled 48 patients, with 33 completing ≥2 cycles of therapy and evaluable for dose-limiting toxicity . PAC-1’s half-life was 28.5 hours after multi-dosing, and systemic drug exposures achieved predicted therapeutic concentrations .

2. Application in Neuroendocrine Tumour Treatment

Summary of the Application

PAC-1 has shown clinical activity in patients with neuroendocrine tumours (NET) .

Methods of Application

The same method as in the cancer treatment application was used .

Results or Outcomes

Out of the patients with NET, 2 out of 5 achieved a durable partial response .

3. Application in Sarcomas Treatment

Summary of the Application

PAC-1 has shown some therapeutic activity against sarcomas .

Results or Outcomes

4. Application in Colon Cancer Treatment

Summary of the Application

PAC-1 was tested in patients with various types of advanced disease, including colon cancer .

Results or Outcomes

5. Application in Lung Cancer Treatment

Summary of the Application

PAC-1 has been used in the treatment of lung cancer .

Results or Outcomes

6. Application in Leukemia Treatment

Summary of the Application

PAC-1 has been used in the treatment of leukemia .

Results or Outcomes

7. Application in Prostate Cancer Treatment

Summary of the Application

PAC-1 has been used in the treatment of prostate cancer .

Results or Outcomes

8. Application in Ovarian Cancer Treatment

Summary of the Application

PAC-1 has shown some therapeutic activity against ovarian cancer .

Direcciones Futuras

The findings from the clinical trial are noteworthy because the drug was tested in a small number of patients with advanced disease . The trial enrolled cancer patients with advanced disease who had run out of other treatment options . The clinical trial and another testing PAC-1 against brain cancer involve patients and clinicians at three institutions . The results suggest that PAC-1 dose at 750 mg/day is recommended for phase 2 studies . The activity of PAC-1 in treatment-refractory neuroendocrine tumors warrants further investigation .

Propiedades

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-2-7-20-10-6-11-21(23(20)29)16-24-25-22(28)18-27-14-12-26(13-15-27)17-19-8-4-3-5-9-19/h2-6,8-11,16,29H,1,7,12-15,17-18H2,(H,25,28)/b24-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNRVGJCPCNMKT-LFVJCYFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30897425
Record name 2-(4-Benzylpiperazin-1-yl)-N-((2-hydroxy-3-prop-2-enyl-phenyl)methylideneamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pac-1

CAS RN

315183-21-2
Record name PAC-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315183212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAC-1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13048
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(4-Benzylpiperazin-1-yl)-N-((2-hydroxy-3-prop-2-enyl-phenyl)methylideneamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAC-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAC-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LIS8N0B2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pac-1
Reactant of Route 2
Reactant of Route 2
Pac-1
Reactant of Route 3
Reactant of Route 3
Pac-1
Reactant of Route 4
Pac-1
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Pac-1
Reactant of Route 6
Reactant of Route 6
Pac-1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.